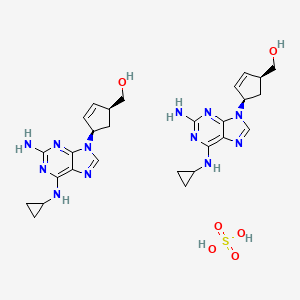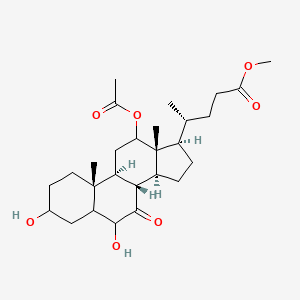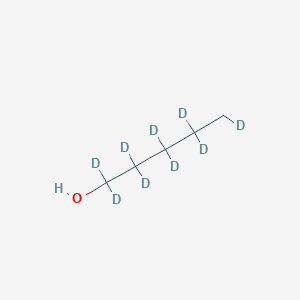![molecular formula C34H31N7O7 B1149313 Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] CAS No. 169396-98-9](/img/new.no-structure.jpg)
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, which are commonly used as protecting groups in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] typically involves the following steps:
Protection of Glycine: Glycine is first protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction typically occurs in an organic solvent like dichloromethane.
Coupling Reaction: The Fmoc-protected glycine is then coupled with an aminoethyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Protection of Aminoethyl Group: The aminoethyl group is subsequently protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Cbz groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine in dimethylformamide (DMF), while Cbz deprotection can be done using hydrogenation or strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Cbz Deprotection: Hydrogenation using palladium on carbon (Pd/C) or TFA.
Coupling Reagents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with the compound.
Applications De Recherche Scientifique
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Researchers use this compound to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of custom peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protected groups are removed under specific conditions to reveal the free amino and carboxyl groups, allowing for the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-OH: Glycine protected with Fmoc group.
Cbz-Gly-OH: Glycine protected with Cbz group.
Boc-Gly-OH: Glycine protected with tert-butyloxycarbonyl (Boc) group.
Uniqueness
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is unique due to the presence of both Fmoc and Cbz protecting groups, which provide dual protection and versatility in peptide synthesis. This dual protection allows for more complex and selective peptide synthesis compared to compounds with a single protecting group.
Propriétés
Numéro CAS |
169396-98-9 |
|---|---|
Formule moléculaire |
C34H31N7O7 |
Poids moléculaire |
649.65264 |
Synonymes |
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino]-9H-purin-9-yl]acetyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)


![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)
